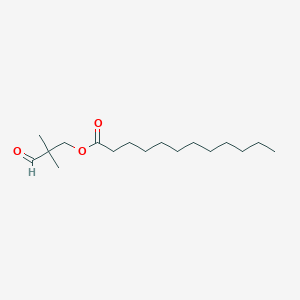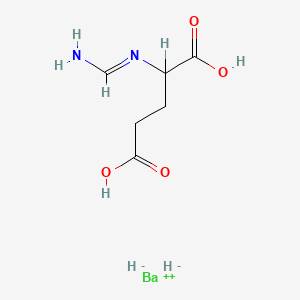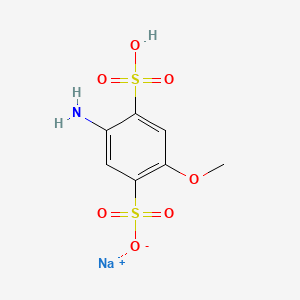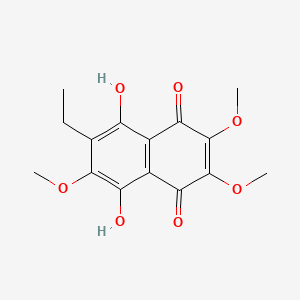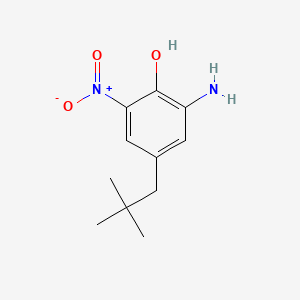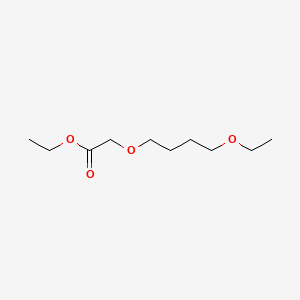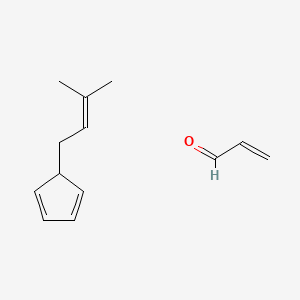
5-(3-Methylbut-2-enyl)cyclopenta-1,3-diene;prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, reaction products with prenylated cyclopentadiene, typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is prenylated cyclopentadiene, and the dienophile is 2-Propenal. The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Propenal, reaction products with prenylated cyclopentadiene, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
2-Propenal, reaction products with prenylated cyclopentadiene, has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a bioactive compound.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Propenal, reaction products with prenylated cyclopentadiene, involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A precursor to many cyclopentadienyl compounds, used in the synthesis of metallocenes.
Pentafulvene: Another derivative of cyclopentadiene, known for its use in organic synthesis and catalysis.
Ferrocene: A well-known metallocene with applications in materials science and catalysis.
Uniqueness
2-Propenal, reaction products with prenylated cyclopentadiene, is unique due to its specific structure and reactivity. The presence of both the prenylated cyclopentadiene and 2-Propenal moieties imparts distinct chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
5-(3-methylbut-2-enyl)cyclopenta-1,3-diene;prop-2-enal |
InChI |
InChI=1S/C10H14.C3H4O/c1-9(2)7-8-10-5-3-4-6-10;1-2-3-4/h3-7,10H,8H2,1-2H3;2-3H,1H2 |
InChI Key |
SNJLWIQDEOMUOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1C=CC=C1)C.C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


